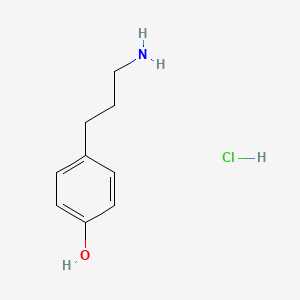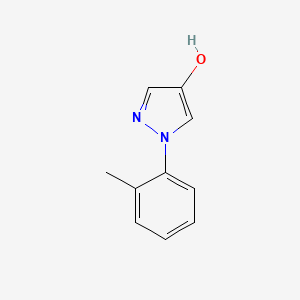
4-(3-Aminopropyl)phenol hydrochloride; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)phenol hydrochloride, also known as 4-AP, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 175.6 g/mol and a melting point of 173-174°C. 4-AP has been studied extensively for its potential to modulate neuronal excitability and has been used in a variety of research applications.
科学的研究の応用
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential to modulate neuronal excitability, which is important for understanding the mechanisms of action of certain drugs and neurological disorders. 4-(3-Aminopropyl)phenol hydrochloride; 95% has also been used to study the effects of drugs on the cardiovascular system, as well as to investigate the effects of certain drugs on the central nervous system. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been used to study the effects of certain drugs on the gastrointestinal tract, as well as to investigate the effects of certain drugs on the immune system.
作用機序
The mechanism of action of 4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride is not fully understood. However, it is believed that 4-(3-Aminopropyl)phenol hydrochloride; 95% acts by modulating the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in excitable cells. 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to block the activity of these channels, which can lead to changes in neuronal excitability. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, which can also lead to changes in neuronal excitability.
Biochemical and Physiological Effects
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated sodium channels, which can lead to changes in neuronal excitability. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, which can lead to changes in neuronal excitability. 4-(3-Aminopropyl)phenol hydrochloride; 95% has also been shown to modulate the activity of calcium channels, which can lead to changes in the release of calcium from intracellular stores. Finally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the activity of potassium channels, which can lead to changes in the release of potassium from intracellular stores.
実験室実験の利点と制限
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the activity of several ion channels, which makes it a useful tool for studying the effects of drugs on neuronal excitability. However, 4-(3-Aminopropyl)phenol hydrochloride; 95% also has several limitations. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations in experiments. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% can have toxic effects when used at high concentrations, so it is important to use the lowest concentration possible when performing experiments.
将来の方向性
There are a variety of future directions for 4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride research. One potential area of research is to further investigate the effects of 4-(3-Aminopropyl)phenol hydrochloride; 95% on calcium channels and potassium channels. Additionally, further research into the effects of 4-(3-Aminopropyl)phenol hydrochloride; 95% on the cardiovascular system and the gastrointestinal tract could be beneficial. Finally, further research into the potential therapeutic applications of 4-(3-Aminopropyl)phenol hydrochloride; 95% could be beneficial, as it could lead to the development of new treatments for neurological disorders.
合成法
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride can be synthesized through a variety of methods. One method involves the reaction of 3-aminopropanol with phenol in the presence of sulfuric acid. This reaction produces the desired product in high yields. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% can be synthesized from 3-aminopropanol and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This method is known as the Zincke reaction and is often used to produce 4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride in high yields.
特性
IUPAC Name |
4-(3-aminopropyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEDSBUVSQNMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)phenol hydrochloride | |
CAS RN |
57400-89-2 |
Source


|
| Record name | 4-(3-Aminopropyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














